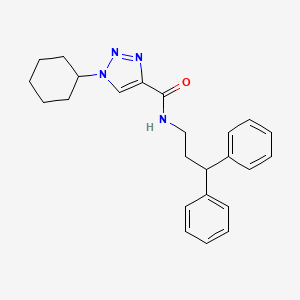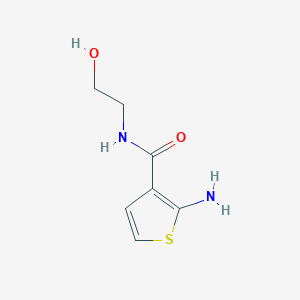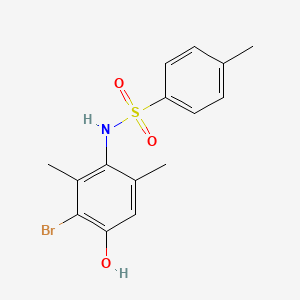
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone, also known as PTTM, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. PARP inhibitors, including PTTM, have shown promise in the treatment of various cancers, particularly those with BRCA mutations.
Mecanismo De Acción
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is a potent inhibitor of PARP, which plays a crucial role in DNA repair mechanisms. PARP inhibitors, including 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone, work by blocking the activity of PARP, which leads to the accumulation of DNA damage in cancer cells. This accumulation of DNA damage eventually leads to cell death. Additionally, PARP inhibitors have also been shown to sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. This selectivity is due to the fact that cancer cells are more reliant on PARP for DNA repair than normal cells. 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has also been shown to induce apoptosis (cell death) in cancer cells, which further contributes to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has also been shown to sensitize cancer cells to other DNA-damaging agents, which could potentially enhance the effectiveness of current cancer treatments. However, one limitation of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is its low solubility in water, which could limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone. One direction is to optimize the synthesis method to improve the yield and solubility of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone. Another direction is to investigate the potential of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the optimal dosing and administration of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone in vivo. Overall, 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has shown promise as a potential cancer therapy, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-pyridinemethanol with thionyl chloride to form 2-pyridinemethanesulfonyl chloride. This intermediate is then reacted with morpholine to form 2-pyridinemethylmorpholine. The final step involves the reaction of 2-pyridinemethylmorpholine with piperidinone-5-carboxylic acid to form 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has shown potential in the treatment of various cancers, particularly those with BRCA mutations. BRCA mutations are known to cause defects in DNA repair mechanisms, which makes cancer cells more susceptible to PARP inhibitors. 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been shown to be effective in inhibiting the growth of BRCA-deficient cancer cells in vitro and in vivo. Additionally, 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has also shown promise in the treatment of other cancers, such as prostate cancer and glioblastoma.
Propiedades
IUPAC Name |
1-(pyridin-2-ylmethyl)-5-(thiomorpholine-4-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-15-5-4-13(16(21)18-7-9-22-10-8-18)11-19(15)12-14-3-1-2-6-17-14/h1-3,6,13H,4-5,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXFMYSCKSGNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)N2CCSCC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6134203.png)
![N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6134223.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6134230.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6134233.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B6134236.png)
![N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6134237.png)


![(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B6134267.png)
![3-(4-fluorophenyl)-7-(2-methoxyethyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6134269.png)
![2-{[(2,4-dimethylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6134289.png)

![2-(2-methoxyethyl)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6134304.png)
![2-ethoxyethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B6134312.png)